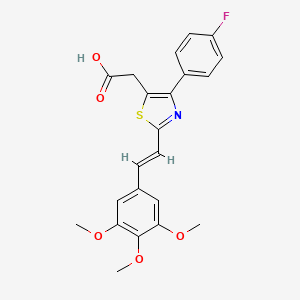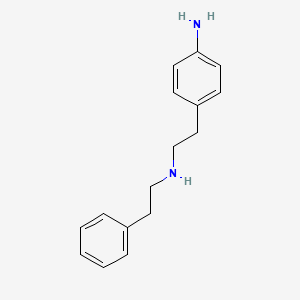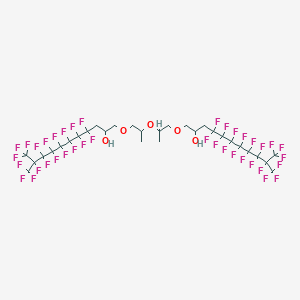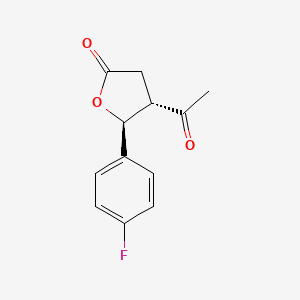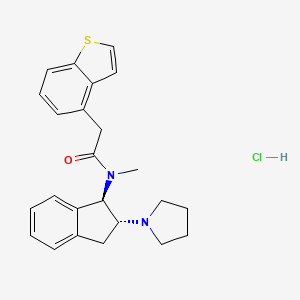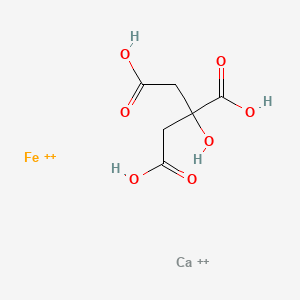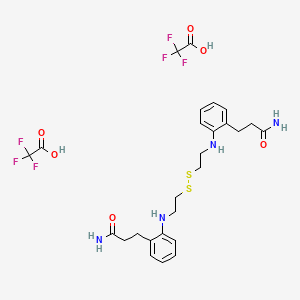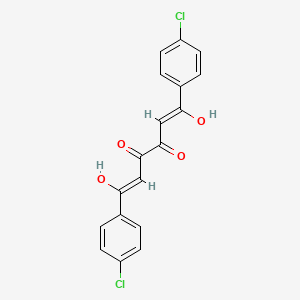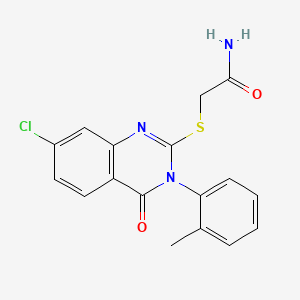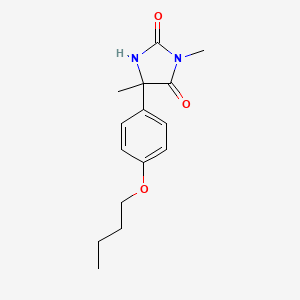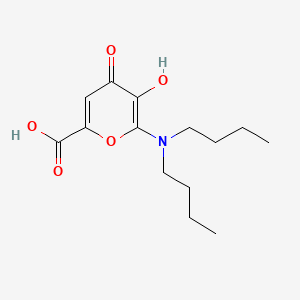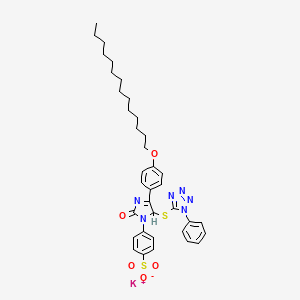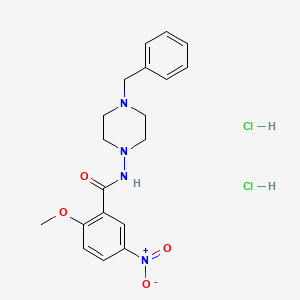
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with methoxy, nitro, and piperazinyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzamide structure.
Piperazinyl Substitution: The attachment of the piperazinyl group, often through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and piperazinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitro-N-(1-phenylethyl)benzamide
- 2-methoxy-5-nitro-4,6-pyrimidinediol
- 2-methoxy-5-nitro-N-piperonylideneaniline
Uniqueness
Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, nitro, and piperazinyl groups in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
130260-07-0 |
|---|---|
Molecular Formula |
C19H24Cl2N4O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-2-methoxy-5-nitrobenzamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-27-18-8-7-16(23(25)26)13-17(18)19(24)20-22-11-9-21(10-12-22)14-15-5-3-2-4-6-15;;/h2-8,13H,9-12,14H2,1H3,(H,20,24);2*1H |
InChI Key |
RCUULDFHDZWYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


